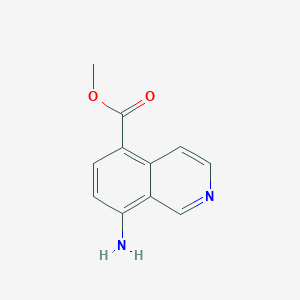
Methyl 8-aminoisoquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-aminoisoquinoline-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of various organic compounds. Methyl 8-aminoisoquinoline-5-carboxylate has been studied extensively for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Methyl 8-aminoisoquinoline-5-carboxylate is not fully understood. However, it is believed that this compound interacts with metal ions, particularly zinc ions, to form a complex that emits fluorescence. This property makes it useful as a fluorescent probe for the detection of metal ions in biological systems.
Biochemische Und Physiologische Effekte
Methyl 8-aminoisoquinoline-5-carboxylate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, particularly those that are involved in the metabolism of carbohydrates. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 8-aminoisoquinoline-5-carboxylate has several advantages for use in lab experiments. Its fluorescent properties make it useful as a probe for the detection of metal ions in biological systems. However, this compound also has some limitations. It is relatively toxic, and care must be taken when handling it. Additionally, its use in biological systems may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Methyl 8-aminoisoquinoline-5-carboxylate. One area of research is the development of new synthesis methods for this compound that are more efficient and less toxic. Another area of research is the development of new applications for this compound, particularly in the field of biochemistry and physiology. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
Synthesemethoden
Methyl 8-aminoisoquinoline-5-carboxylate can be synthesized using several methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of isoquinoline with methyl chloroformate and ammonia. The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate requires careful handling of the reactants and the use of appropriate safety precautions due to its potential toxicity.
Wissenschaftliche Forschungsanwendungen
Methyl 8-aminoisoquinoline-5-carboxylate has been extensively studied for its potential use in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
157252-30-7 |
|---|---|
Produktname |
Methyl 8-aminoisoquinoline-5-carboxylate |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl 8-aminoisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3 |
InChI-Schlüssel |
XBMBTQCVDNVDRN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
Kanonische SMILES |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
Synonyme |
5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
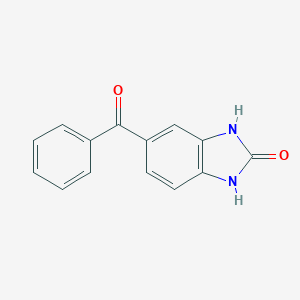
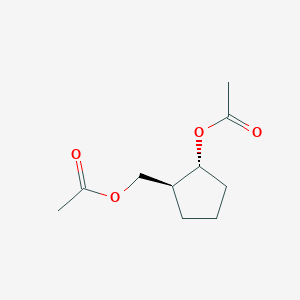
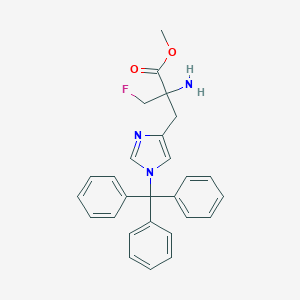
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
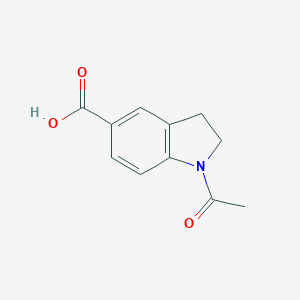
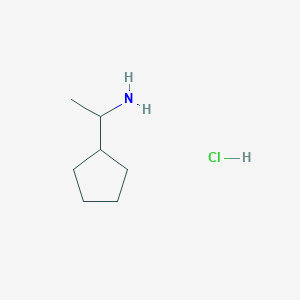
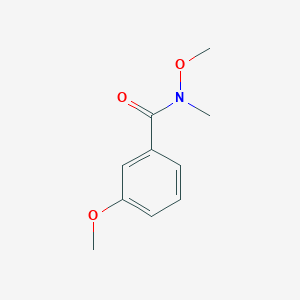
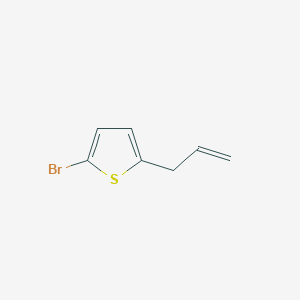
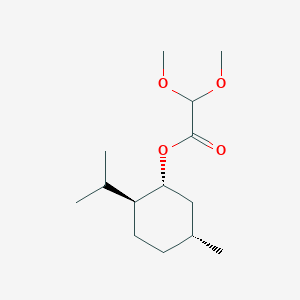
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
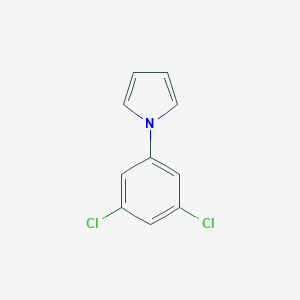
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)